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molecular formula C6H6BrNO2S B012237 Ethyl 2-bromothiazole-4-carboxylate CAS No. 100367-77-9

Ethyl 2-bromothiazole-4-carboxylate

Cat. No. B012237
M. Wt: 236.09 g/mol
InChI Key: CNHISCQPKKGDPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06747054B2

Procedure details

A cold solution of sodium nitrite (228 mg, 3.31 mmol) in water (2.0 mL) was added dropwise to a mixture of 2-amino-thiazole-4-carboxylic acid ethyl ester (J. Am. Chem. Soc., 1946, 68, 266) (500 mg, 2.90 mmol), CuSO4 pentahydrate (2.100 g, 8.41 mmol), NaBr (1.134 g, 11.02 mmol), H2SO4 (3.0 mL) and water (3.0 mL) at −5° C. to 0° C. The reaction mixture was stirred at 0° C. for 20 minutes and at room temperature for 1 h. The reaction mixture was adjusted to pH 9 with 1N NaOH (105 mL) and the aqueous solution was washed with CHCl3 (4×50 mL). The organic solutions were combined, dried (MgSO4), filtered and concentrated. Purification by medium pressure chromatography (39:1 hexanes:EtOAc to 19:1 hexanes:EtOAc) provided 2-bromo-thiazole-4-carboxylic acid ethyl ester (257 mg).
Quantity
228 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
[Compound]
Name
CuSO4 pentahydrate
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
1.134 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
105 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
N([O-])=O.[Na+].[CH2:5]([O:7][C:8]([C:10]1[N:11]=[C:12](N)[S:13][CH:14]=1)=[O:9])[CH3:6].[Na+].[Br-:17].OS(O)(=O)=O.[OH-].[Na+]>O>[CH2:5]([O:7][C:8]([C:10]1[N:11]=[C:12]([Br:17])[S:13][CH:14]=1)=[O:9])[CH3:6] |f:0.1,3.4,6.7|

Inputs

Step One
Name
Quantity
228 mg
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
500 mg
Type
reactant
Smiles
C(C)OC(=O)C=1N=C(SC1)N
Name
CuSO4 pentahydrate
Quantity
2.1 g
Type
reactant
Smiles
Name
Quantity
1.134 g
Type
reactant
Smiles
[Na+].[Br-]
Name
Quantity
3 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
2 mL
Type
solvent
Smiles
O
Name
Quantity
3 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
105 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 20 minutes and at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the aqueous solution was washed with CHCl3 (4×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by medium pressure chromatography (39:1 hexanes:EtOAc to 19:1 hexanes:EtOAc)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)OC(=O)C=1N=C(SC1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 257 mg
YIELD: CALCULATEDPERCENTYIELD 37.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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